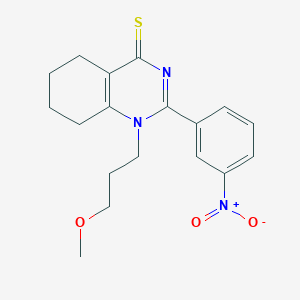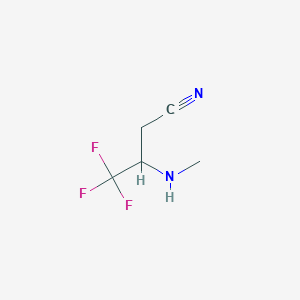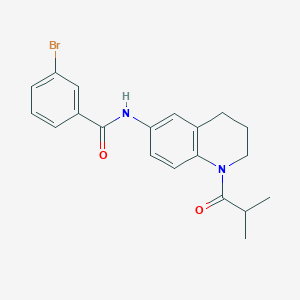
1-(3-Methoxypropyl)-2-(3-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "1-(3-Methoxypropyl)-2-(3-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4-thione" is a derivative of tetrahydroquinoline, a heterocyclic chemical compound consisting of a quinoline structure with hydrogen atoms added to the quinoline's benzene ring. This compound is likely to have a complex structure due to the presence of various functional groups such as methoxypropyl, nitrophenyl, and a thione moiety.
Synthesis Analysis
The synthesis of tetrahydroquinoline derivatives often involves multi-step reactions. For instance, the synthesis of pyrrolo[4,3,2-de]quinolines, which are structurally related to tetrahydroquinolines, can be achieved by reducing nitro groups and pyridine rings, followed by cyclization under acidic conditions . Similarly, 3-substituted 1,2,3,4-tetrahydroquinazoline-2-thiones can be prepared by synthesizing N-substituted-o-nitrobenzylamines, followed by refluxing with carbon disulfide . These methods suggest that the synthesis of the compound may involve nitration, reduction, and cyclization steps, possibly with the use of carbon disulfide for the introduction of the thione group.
Molecular Structure Analysis
The molecular structure of tetrahydroquinoline derivatives is characterized by the presence of a four-membered saturated ring fused to a benzene ring. The nitro group and other substituents like methoxyphenyl groups can significantly influence the electronic and steric properties of the molecule . The crystal structure of related compounds has been determined using X-ray diffraction, which provides detailed information about the stereochemistry and molecular packing .
Chemical Reactions Analysis
Tetrahydroquinoline derivatives can undergo various chemical reactions. For example, they can participate in photoredox catalysis to form indazoloquinolines through intramolecular N-N bond formation . They can also react with methyl iodide to form methylthio derivatives or undergo cyclization reactions to form tetrahydrothienoquinolines . These reactions highlight the reactivity of the tetrahydroquinoline core and its potential to form diverse structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of tetrahydroquinoline derivatives are influenced by their substituents. The presence of a nitro group can make the compound more reactive towards reduction or other nucleophilic reactions . The methoxy and thione groups can affect the solubility and stability of the compound. Spectroscopic methods such as NMR and mass spectrometry are typically used to characterize these compounds and confirm their structures . The intermolecular interactions, such as hydrogen bonds and van der Waals forces, can affect the compound's crystal packing and, consequently, its melting point and solubility .
Wissenschaftliche Forschungsanwendungen
Tetrahydroisoquinolines in Therapeutics
Tetrahydroisoquinolines (THIQs) are recognized as "privileged scaffolds" in medicinal chemistry, known for their presence in natural compounds and their initial association with neurotoxicity. However, this class of compounds has evolved in pharmaceutical research, showing promise in various therapeutic areas, including cancer, malaria, and central nervous system disorders. Notably, the FDA-approved anticancer drug trabectedin, which falls under this category, marks a significant milestone in cancer drug discovery. The derivatives of THIQs have been synthesized and studied extensively for their potential in treating infectious diseases like tuberculosis, HIV, and leishmaniasis, showcasing their versatility as a chemical scaffold for drug development (Singh & Shah, 2017).
Antioxidant Applications and Organic Pollutant Degradation
Another area of application for compounds similar to the one involves the use of redox mediators in conjunction with oxidoreductive enzymes for the degradation of organic pollutants in wastewater. This enzymatic approach is particularly effective in breaking down recalcitrant compounds, enhancing the efficiency and substrate range of pollutant degradation. Redox mediators such as 1-hydroxybenzotriazole and veratryl alcohol have been identified to significantly improve the degradation processes, hinting at the potential utility of similar compounds in environmental remediation (Husain & Husain, 2007).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(3-methoxypropyl)-2-(3-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3S/c1-24-11-5-10-20-16-9-3-2-8-15(16)18(25)19-17(20)13-6-4-7-14(12-13)21(22)23/h4,6-7,12H,2-3,5,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXTYBCVKMGRDGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C2=C(CCCC2)C(=S)N=C1C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3-Chlorophenyl)-[2-[(2-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2505816.png)
![N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]prolinamide](/img/structure/B2505820.png)

![3-[(Oxolan-2-ylmethoxy)methyl]aniline](/img/structure/B2505822.png)

![2-(1-(3-chlorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(3,4-dimethoxyphenethyl)acetamide](/img/structure/B2505825.png)

![4-[3-(4-Fluorophenyl)-3-oxo-1-propenyl]phenyl 4-chlorobenzenesulfonate](/img/structure/B2505830.png)
![3-[2-({2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}thio)-1H-imidazol-1-yl]-N-(2-thienylmethyl)benzamide](/img/structure/B2505831.png)


![(2-(2-methoxyphenyl)-9-methyl-4-((3-methylbenzyl)thio)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2505836.png)

![6-(3-Chloro-4-fluorophenyl)benzo[d][2]benzazepine-5,7-dione](/img/structure/B2505839.png)